1-Fluorocyclohexa-2,4-dien-1-amine
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Overview
Description
1-Fluorocyclohexa-2,4-dien-1-amine is an organic compound characterized by a fluorine atom and an amino group attached to a cyclohexadiene ring
Preparation Methods
The synthesis of 1-Fluorocyclohexa-2,4-dien-1-amine can be achieved through several routes. One common method involves the photochemical ring cleavage of cyclohexa-2,4-dienones in the presence of amines . This process typically requires irradiation with visible light and can be conducted in solvents such as ethanol or ethanol-DMSO mixtures at temperatures below 38°C . Industrial production methods may involve similar photochemical processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Fluorocyclohexa-2,4-dien-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydroxylamine for oxime formation and hydrazine for hydrazone formation. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluorocyclohexa-2,4-dien-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Fluorocyclohexa-2,4-dien-1-amine involves its interaction with molecular targets through its amino and fluorine groups. These interactions can lead to the formation of stable complexes or intermediates, influencing various biochemical pathways . The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry .
Comparison with Similar Compounds
1-Fluorocyclohexa-2,4-dien-1-amine can be compared with other similar compounds, such as:
Cyclohexa-2,4-dien-1-amine: Lacks the fluorine atom, resulting in different reactivity and stability.
1-Chlorocyclohexa-2,4-dien-1-amine: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.
1-Bromocyclohexa-2,4-dien-1-amine:
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
94558-86-8 |
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Molecular Formula |
C6H8FN |
Molecular Weight |
113.13 g/mol |
IUPAC Name |
1-fluorocyclohexa-2,4-dien-1-amine |
InChI |
InChI=1S/C6H8FN/c7-6(8)4-2-1-3-5-6/h1-4H,5,8H2 |
InChI Key |
RGZKDGBVKWCCRG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC1(N)F |
Origin of Product |
United States |
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